![molecular formula C12H8BrNO B6359632 3-(5-Bromo-pyridin-3-yl)benzaldehyde CAS No. 1171896-21-1](/img/structure/B6359632.png)
3-(5-Bromo-pyridin-3-yl)benzaldehyde
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Overview
Description
3-(5-Bromo-pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H8BrNO and a molecular weight of 262.10 g/mol . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of compounds similar to 3-(5-Bromo-pyridin-3-yl)benzaldehyde has been reported in the literature. For example, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .Molecular Structure Analysis
The molecular structure of 3-(5-Bromo-pyridin-3-yl)benzaldehyde can be analyzed using various spectroscopic techniques. The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities can be determined using quantum chemical calculations .Chemical Reactions Analysis
3-(5-Bromo-pyridin-3-yl)benzaldehyde can participate in various chemical reactions. For instance, it can react with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to produce expected regioisomers compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(5-Bromo-pyridin-3-yl)benzaldehyde include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could potentially be used in the synthesis of these imidazole containing compounds.
Development of Antimicrobial Features
Imidazo[4,5-b]pyridine derivatives have been evaluated as antagonists of various biological receptors AT 1 and AT 2, including angiotensin II and thromboxane A 2 . “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could be used in the synthesis of these derivatives, contributing to the development of new antimicrobial features.
Synthesis of Thiazolo[4,5-b]pyridines
Thiazolo[4,5-b]pyridines are another class of compounds that can be synthesized using "3-(5-Bromo-pyridin-3-yl)benzaldehyde" . These compounds have shown potential in various applications, including medicinal chemistry .
Development of Antitumor Agents
The derivatives of imidazole have shown antitumor activities . Therefore, “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could potentially be used in the development of new antitumor agents.
Development of Anti-Inflammatory Agents
Imidazole derivatives have also shown anti-inflammatory activities . “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could be used in the synthesis of these derivatives, contributing to the development of new anti-inflammatory agents.
Development of Antioxidant Agents
Imidazole derivatives have shown antioxidant activities . Therefore, “3-(5-Bromo-pyridin-3-yl)benzaldehyde” could potentially be used in the development of new antioxidant agents.
Safety and Hazards
Future Directions
The future directions for 3-(5-Bromo-pyridin-3-yl)benzaldehyde could involve further exploration of its chemical properties and potential applications in various fields. As it is used in various chemical reactions and has been the subject of several studies, there is potential for more extensive research in this area .
Mechanism of Action
Target of Action
It’s worth noting that bromopyridine derivatives have been studied for their antimicrobial features .
Mode of Action
Bromopyridine derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Result of Action
Bromopyridine derivatives have been known to exhibit antimicrobial properties .
properties
IUPAC Name |
3-(5-bromopyridin-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-12-5-11(6-14-7-12)10-3-1-2-9(4-10)8-15/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFARWUKWNXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromo-pyridin-3-yl)benzaldehyde |
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